Thermodynamic Stability and Melting Point Analysis of 1,3-Dicyclohexyl-1,3-Propanedione: A Comprehensive Technical Guide
Thermodynamic Stability and Melting Point Analysis of 1,3-Dicyclohexyl-1,3-Propanedione: A Comprehensive Technical Guide
Executive Summary
In the realm of drug development and coordination chemistry, 1,3-dicyclohexyl-1,3-propanedione (CAS: 55846-67-8) serves as a critical structural motif. As a sterically hindered β -diketone, its physicochemical behavior is dominated by keto-enol tautomerism—a dynamic equilibrium that dictates its thermodynamic stability, solubility, and melting point. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers governing this molecule and outlines self-validating experimental protocols for determining its melting point and tautomeric stability.
Structural Dynamics & Thermodynamic Stability
The thermodynamic stability of β -diketones is inextricably linked to their ability to interconvert between a diketo and an enol form[1]. For 1,3-dicyclohexyl-1,3-propanedione, this equilibrium is heavily modulated by two primary forces:
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Resonance-Assisted Hydrogen Bonding (RAHB): The enol tautomer is stabilized by a strong intramolecular hydrogen bond (IMHB) between the enol hydroxyl group and the adjacent carbonyl oxygen. This interaction forms a pseudo-aromatic, six-membered ring that significantly lowers the free energy of the enol state[1],[2].
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Steric Hindrance of Cyclohexyl Groups: Unlike linear aliphatic β -diketones, the bulky cyclohexyl rings at the C1 and C3 positions introduce severe steric constraints. In the diketo form, steric repulsion between the cyclohexyl rings and the central methylene protons destabilizes the molecule. Consequently, the equilibrium often shifts to favor the enol tautomer to relieve this steric clash, provided the resulting planarization does not induce excessive allylic strain[3].
Furthermore, the thermodynamic equilibrium is highly solvent-dependent. Solvents capable of hydrogen bonding (e.g., water, methanol) disrupt the IMHB, thereby reducing the enol fraction due to an unfavorable entropy of enolization[4],[3]. Conversely, non-polar solvents (e.g., cyclohexane, chloroform) preserve the IMHB, making the enol form thermodynamically superior[4].
Fig 1. Thermodynamic drivers of the keto-enol equilibrium in 1,3-dicyclohexyl-1,3-propanedione.
Quantitative Physicochemical Profile
Understanding the baseline physicochemical properties is essential before initiating thermal or thermodynamic assays. The table below summarizes the core data for 1,3-dicyclohexyl-1,3-propanedione.
| Property | Value | Source |
| Chemical Name | 1,3-Dicyclohexyl-1,3-propanedione | [5] |
| CAS Number | 55846-67-8 | [6] |
| Molecular Formula | C15H24O2 | [5] |
| Molecular Weight | 236.35 g/mol | [5] |
| Predicted Boiling Point | 358.7 ± 15.0 °C | [7] |
| Predicted Density | 1.025 ± 0.06 g/cm³ | [7] |
| Topological Polar Surface Area | 34.1 Ų | [5] |
Note: Due to the high degree of symmetry and steric bulk, the exact melting point is highly dependent on the crystalline packing of the dominant tautomer in the solid state. Empirical determination via Differential Scanning Calorimetry (DSC) is required.
Experimental Methodologies
To ensure scientific integrity and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to explain the causality behind the experimental choices.
Protocol 4.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Traditional capillary melting point apparatuses are insufficient for complex β -diketones, as they cannot detect subtle polymorphic transitions or tautomeric shifts during heating. DSC provides a precise thermodynamic profile.
Step-by-Step Workflow:
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System Validation: Calibrate the DSC instrument using an Indium standard (known Tm = 156.6 °C, ΔHf = 28.45 J/g). Causality: Ensures the thermocouple and heat flow sensors are accurate before analyzing the unknown sample.
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Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 1,3-dicyclohexyl-1,3-propanedione into a standard aluminum hermetic pan and seal it. Causality: A small, precise mass prevents thermal lag across the sample, ensuring sharp endothermic peaks.
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Purge Gas: Set a dry Nitrogen ( N2 ) purge at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the cyclohexyl rings at elevated temperatures.
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Thermal Cycling:
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Equilibrate at 20 °C.
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Ramp at 10 °C/min to 150 °C.
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Causality: A 10 °C/min ramp rate provides an optimal balance between signal resolution and thermal equilibrium.
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Data Analysis: Identify the onset temperature ( Tonset ) of the primary endothermic peak. The Tonset represents the true thermodynamic melting point, while the peak integral provides the enthalpy of fusion ( ΔHf ).
Protocol 4.2: Thermodynamic Stability via Variable-Temperature NMR (VT-NMR)
To quantify the thermodynamic stability ( ΔG , ΔH , ΔS ) of the keto-enol equilibrium, VT-NMR is utilized to measure the tautomeric ratio as a function of temperature.
Step-by-Step Workflow:
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System Validation: Run a standard sample of acetylacetone (2,4-pentanedione) in CDCl3 to verify the instrument's ability to resolve the enol (-OH, ~15.5 ppm) and keto (-CH2-, ~3.6 ppm) proton signals[3].
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Sample Preparation: Dissolve 15 mg of 1,3-dicyclohexyl-1,3-propanedione in 0.6 mL of deuterated chloroform ( CDCl3 ). Prepare a parallel sample in DMSO−d6 . Causality: Comparing a non-polar solvent ( CDCl3 ) with a polar aprotic solvent ( DMSO−d6 ) isolates the effect of solvent polarity on the IMHB[1].
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Acquisition: Acquire 1H-NMR spectra at 10 °C intervals from 25 °C to 75 °C. Allow 5 minutes of thermal equilibration at each step.
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Integration & Calculation:
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Integrate the enol vinyl proton and the diketo methylene protons.
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Calculate the equilibrium constant ( Keq=[Enol]/[Keto] ) at each temperature.
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Construct a Van 't Hoff plot ( lnKeq vs. 1/T ). Causality: The slope of this plot yields the enthalpy of tautomerization ( ΔH ), and the y-intercept yields the entropy ( ΔS ), providing a complete thermodynamic profile.
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Fig 2. Integrated analytical workflow for determining melting point and thermodynamic stability.
Computational Validation (DFT)
For researchers requiring predictive modeling before synthesis, Density Functional Theory (DFT) serves as a robust orthogonal validation tool. Utilizing the B3LYP functional with a 6-311+G(d,p) basis set allows for the accurate calculation of the total electronic energy differences between the keto and enol forms[3],[2].
By applying a Solvation Model based on Density (SMD), scientists can simulate the tautomerization free energy barrier in various solvents. For bulky β -diketones, DFT calculations consistently confirm that the enol form is thermodynamically favored in the gas phase and non-polar solvents due to the stabilization provided by the resonance-assisted hydrogen bond, overcoming the steric penalties imposed by the cyclohexyl rings[4],[3].
References
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"1,3-Dicyclohexyl-1,3-propanedione | 55846-67-8", ChemicalBook.
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"1,3-Dicyclohexyl-1,3-propanedione | C15H24O2 | CID 10879123", PubChem.
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"DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process", PMC.
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"Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide", BenchChem.
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"Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione", Orientjchem.
-
"Resonance-Assisted Hydrogen Bonds: A Critical Examination. Structure and Stability of the Enols of β-Diketones", ACS Publications.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dicyclohexyl-1,3-propanedione | C15H24O2 | CID 10879123 - PubChem [pubchem.ncbi.nlm.nih.gov]
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